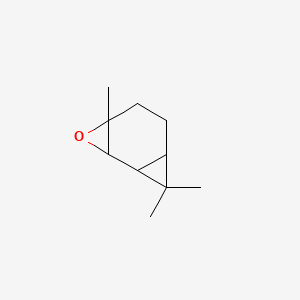

2-Carene epoxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Carene epoxide is a useful research compound. Its molecular formula is C10H16O and its molecular weight is 152.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

Chiral Intermediate:

One of the primary applications of 2-carene epoxide is as a chiral intermediate in organic synthesis. It serves as a precursor for synthesizing complex molecules, including tetrahydrocannabinoids, which are significant in medicinal chemistry . The ability to produce this compound with high enantioselectivity makes it valuable for developing pharmaceuticals.

Epoxidation Reactions:

this compound is also utilized in various epoxidation reactions to produce other important compounds. For example, it can be converted into anti-diols through hydrolysis under acidic conditions, which are useful as monomers in polymerization processes .

Pharmaceutical Applications

Drug Development:

The pharmaceutical industry exploits this compound for the synthesis of bioactive compounds. Its derivatives have been studied for their potential therapeutic effects, including anti-inflammatory and analgesic properties. Research indicates that compounds derived from this compound exhibit promising biological activities .

Case Study - Tetrahydrocannabinoids:

In a notable application, this compound has been used as a precursor in synthesizing tetrahydrocannabinol derivatives. The acid-catalyzed reaction pathways have been optimized to enhance yield and selectivity, highlighting its significance in cannabinoid research .

Material Science

Polymer Production:

The anti-diols derived from this compound are not only valuable in pharmaceuticals but also serve as monomers for producing biodegradable polymers. These polymers are increasingly sought after due to their environmental benefits and potential applications in sustainable materials .

Coatings and Adhesives:

The unique properties of this compound make it suitable for developing coatings and adhesives with enhanced performance characteristics. Its ability to form strong bonds and resist degradation under various conditions is particularly beneficial in industrial applications .

Sustainable Practices

Recent studies have emphasized the importance of sustainable practices in the synthesis of this compound. Catalytic methods using hydrogen peroxide as an oxidant have been developed to minimize environmental impact while maintaining high efficiency and yield . These methods not only reduce waste but also allow for the recycling of catalysts, further promoting sustainability in chemical manufacturing.

Data Summary Table

Análisis De Reacciones Químicas

Epoxidation Reactions

The primary method involves reacting 2-carene with peracetic acid (CH₃CO₃H), which selectively oxidizes the exocyclic double bond to form the epoxide . Alternative approaches include:

-

Sharpless asymmetric epoxidation : While not directly applied to 2-carene, this method’s principles (e.g., stereochemical control via metal catalysts) inform optimization of reaction conditions .

-

Jacobs’ method : Uses CH₃ReO₃, pyridine, and H₂O₂ to achieve epoxidation, offering scalability .

Stability and Yield Considerations

Epoxidation yields are influenced by reaction conditions. For example, the Kolb-Sharpless method requires precise control of solvent, base, and temperature to minimize impurities like ring-opened byproducts . Crude epoxidation mixtures can be purified via distillation or chromatography .

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₀H₁₆O | |

| Molecular weight | 152.24 g/mol | |

| Boiling point | 63°C (7 Torr) | |

| Density | 1.027 g/cm³ |

Uncatalyzed Addition Reactions

This compound reacts with nucleophilic-electrophilic reagents (X-Y) without acid/base catalysts . Key examples include:

-

Coupling with olivetol : Forms ether intermediates en route to Δ⁹-THC (tetrahydrocannabinol) .

-

Mechanism : Involves ring-opening via nucleophilic attack at the more electrophilic oxygen atom, followed by electrophilic trapping .

Solvolysis and Stability

The epoxide exhibits heightened reactivity due to conjugation with the cyclopropane ring . Solvolysis with weak acids (e.g., water) leads to:

-

Dienol formation : From epoxide ring-opening, generating chiral intermediates for further reactions .

-

Comparison with 3-carene epoxide : The latter lacks conjugation and shows minimal reactivity under similar conditions .

Pharmaceutical Intermediates

This compound serves as a precursor for tetrahydrocannabinoids , including Δ⁹-THC. Its chiral center enables stereoselective synthesis, avoiding racemic mixtures .

Mechanistic Insights

Theoretical studies (e.g., DFT) reveal that the exocyclic double bond in 2-carene is more nucleophilically activated than conjugated systems, influencing epoxidation regioselectivity . Transition state analyses show activation energies of ~11–15 kcal/mol for epoxidation reactions .

Epoxide Instability

Ring-opening by nucleophiles (e.g., methoxide) during synthesis can lead to impurities. Solutions include:

-

Low-temperature conditions : Minimizes epoxide ring-opening .

-

Alkaline washes : Quantitative closure of intermediates (e.g., 75 → 76 ) during workup .

Stereochemical Purity

Protecting groups (e.g., Boc, Cbz) significantly impact diastereoselectivity during epoxidation. Bis-Boc protection enhances yield and selectivity compared to mono-protected analogs .

Propiedades

Fórmula molecular |

C10H16O |

|---|---|

Peso molecular |

152.23 g/mol |

Nombre IUPAC |

4,8,8-trimethyl-3-oxatricyclo[5.1.0.02,4]octane |

InChI |

InChI=1S/C10H16O/c1-9(2)6-4-5-10(3)8(11-10)7(6)9/h6-8H,4-5H2,1-3H3 |

Clave InChI |

GGOZBGQCWVKOSB-UHFFFAOYSA-N |

SMILES canónico |

CC1(C2C1C3C(O3)(CC2)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.